[3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester
CAS No.:
Cat. No.: VC13760228
Molecular Formula: C15H24BNO2
Molecular Weight: 261.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24BNO2 |
|---|---|
| Molecular Weight | 261.17 g/mol |
| IUPAC Name | N-ethyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
| Standard InChI | InChI=1S/C15H24BNO2/c1-7-17(6)13-10-8-9-12(11-13)16-18-14(2,3)15(4,5)19-16/h8-11H,7H2,1-6H3 |
| Standard InChI Key | UZOHLAMPDYSTNJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)CC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)CC |
Introduction
[3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester is a synthetic organic compound belonging to the class of boronic acid derivatives. It is characterized by the presence of an ethyl(methyl)amino group attached to a phenyl ring, which is further linked to a boronic acid moiety protected by a pinacol ester group. This compound is of interest in organic synthesis due to its potential applications in various chemical reactions, including cross-coupling reactions like the Suzuki-Miyaura reaction.
Synthesis and Preparation
The synthesis of [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester typically involves the preparation of the corresponding boronic acid, followed by esterification with pinacol. This process ensures the stability of the boronic acid moiety, making it suitable for various organic transformations.
Applications in Organic Synthesis
Boronic acid derivatives like [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester are versatile intermediates in organic synthesis. They are commonly used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and materials science applications.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Reaction | Cross-coupling with aryl halides to form biaryls |
| Petasis Reaction | Multicomponent coupling for the synthesis of complex molecules |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume